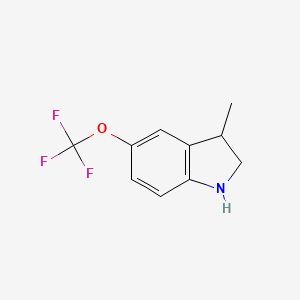
3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The trifluoromethoxy group in this compound introduces unique chemical properties, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 3-methylindole with trifluoromethoxybenzene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
化学反应分析
Types of Reactions
3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Methyl-5-(trifluoromethoxy)benzaldehyde
- 3-Methyl-5-(trifluoromethoxy)cinnamic acid
- 1-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene
Uniqueness
3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is unique due to its indole core combined with the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C10H10F3NO |
|---|---|
分子量 |
217.19 g/mol |
IUPAC 名称 |
3-methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H10F3NO/c1-6-5-14-9-3-2-7(4-8(6)9)15-10(11,12)13/h2-4,6,14H,5H2,1H3 |
InChI 键 |
IMISDLIWWMWDCG-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC2=C1C=C(C=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)
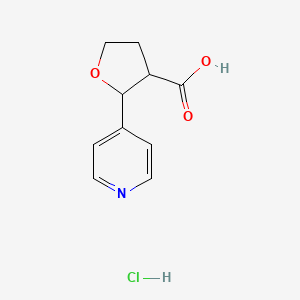
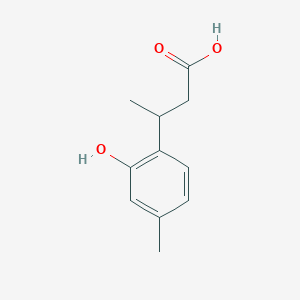

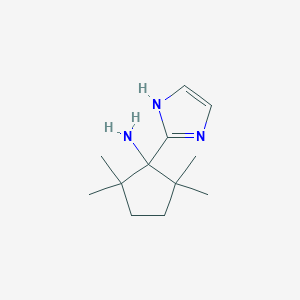

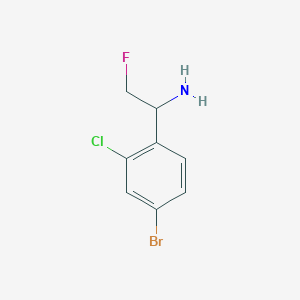
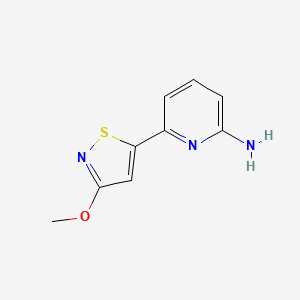
![[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13219421.png)
![N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219426.png)

![1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine](/img/structure/B13219436.png)
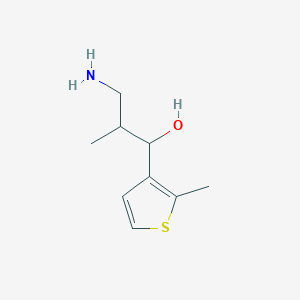
![2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13219446.png)
